molecular formula C25H30N2O B11640890 (2E,6E)-2,6-bis[4-(dimethylamino)benzylidene]-4-methylcyclohexanone

(2E,6E)-2,6-bis[4-(dimethylamino)benzylidene]-4-methylcyclohexanone

Katalognummer: B11640890
Molekulargewicht: 374.5 g/mol
InChI-Schlüssel: YXQINXKZKRYRQM-LPFJTETCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2E,6E)-2,6-bis[4-(dimethylamino)benzylidene]-4-methylcyclohexanone is a chemical compound known for its unique structure and properties It is characterized by the presence of two dimethylamino groups attached to benzylidene moieties, which are further connected to a cyclohexanone ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2E,6E)-2,6-bis[4-(dimethylamino)benzylidene]-4-methylcyclohexanone typically involves the condensation of 4-(dimethylamino)benzaldehyde with 4-methylcyclohexanone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product through an aldol condensation reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

(2E,6E)-2,6-bis[4-(dimethylamino)benzylidene]-4-methylcyclohexanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Various nucleophiles, solvents like ethanol or methanol, and controlled temperatures.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Compounds with substituted nucleophiles.

Wissenschaftliche Forschungsanwendungen

(2E,6E)-2,6-bis[4-(dimethylamino)benzylidene]-4-methylcyclohexanone has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of (2E,6E)-2,6-bis[4-(dimethylamino)benzylidene]-4-methylcyclohexanone involves its interaction with specific molecular targets and pathways. The compound’s dimethylamino groups and benzylidene moieties play a crucial role in its reactivity and biological activity. It can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(2E,6E)-2,6-bis[4-(dimethylamino)benzylidene]-4-methylcyclohexanone is unique due to its dual benzylidene moieties and the presence of dimethylamino groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C25H30N2O

Molekulargewicht

374.5 g/mol

IUPAC-Name

(2E,6E)-2,6-bis[[4-(dimethylamino)phenyl]methylidene]-4-methylcyclohexan-1-one

InChI

InChI=1S/C25H30N2O/c1-18-14-21(16-19-6-10-23(11-7-19)26(2)3)25(28)22(15-18)17-20-8-12-24(13-9-20)27(4)5/h6-13,16-18H,14-15H2,1-5H3/b21-16+,22-17+

InChI-Schlüssel

YXQINXKZKRYRQM-LPFJTETCSA-N

Isomerische SMILES

CC1C/C(=C\C2=CC=C(C=C2)N(C)C)/C(=O)/C(=C/C3=CC=C(C=C3)N(C)C)/C1

Kanonische SMILES

CC1CC(=CC2=CC=C(C=C2)N(C)C)C(=O)C(=CC3=CC=C(C=C3)N(C)C)C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.